

SKLB-163 CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **SKLB-163**
Cat. No.: **B610867**

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In-Depth Technical Guide: SKLB-163

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **SKLB-163**, a novel benzothiazole-2-thiol derivative with demonstrated potent anti-cancer and radiosensitizing properties. This document consolidates key chemical data, experimental methodologies, and mechanistic insights to support ongoing research and development efforts in oncology.

Core Chemical and Physical Data

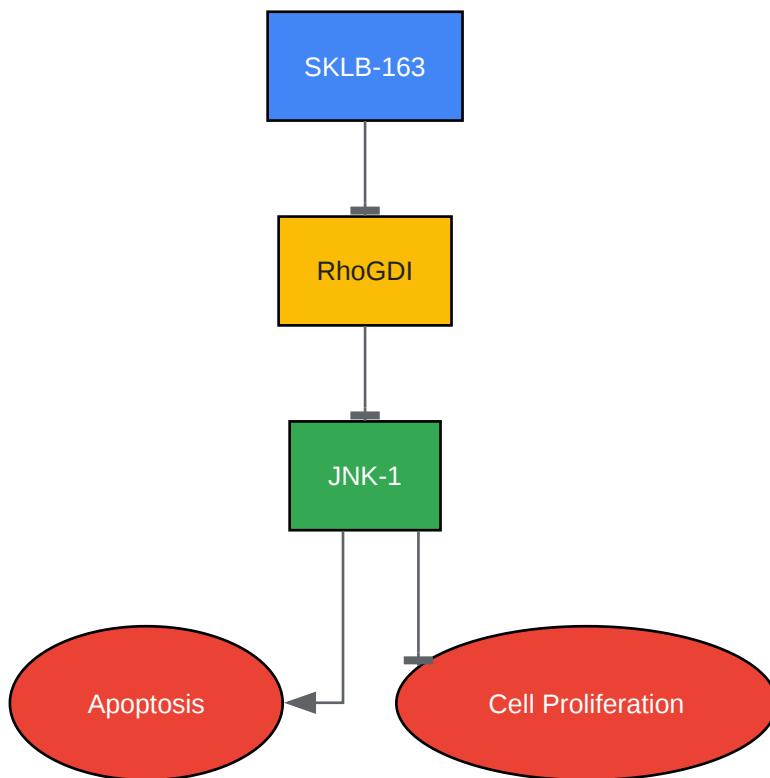
SKLB-163, identified as a promising small-molecule inhibitor, possesses the following key identifiers and properties:

Parameter	Value
CAS Number	1533449-37-3
Molecular Formula	C16H13FN2OS2
Molecular Weight	332.42 g/mol
IUPAC Name	2-(1,3-benzothiazol-2-ylthio)-N-(4-fluorobenzyl)acetamide

Mechanism of Action and Signaling Pathway

SKLB-163 exerts its anti-tumor effects by modulating the RhoGDI/JNK-1 signaling pathway.[\[1\]](#) The compound has been shown to down-regulate Rho GDP-dissociation inhibitor (RhoGDI), leading to the activation of the c-Jun N-terminal kinase-1 (JNK-1) signaling cascade. This activation subsequently triggers apoptosis and inhibits cell proliferation in cancer cells.

Below is a diagram illustrating the proposed signaling pathway affected by **SKLB-163**.



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Caption: Proposed signaling pathway of **SKLB-163**.

Experimental Protocols

The anti-cancer and radiosensitizing effects of **SKLB-163** have been evaluated through a series of in vitro and in vivo experiments. The following are detailed methodologies for key assays cited in the literature:

Cell Proliferation Assay (MTT Assay)

- Objective: To assess the cytotoxic effect of **SKLB-163** on various cancer cell lines.

- Methodology:
 - Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
 - Cells are then treated with varying concentrations of **SKLB-163** for a specified duration (e.g., 48 hours).
 - Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
 - The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
 - The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of drug that inhibits cell growth by 50%, is then calculated.

Wound Healing Assay

- Objective: To evaluate the effect of **SKLB-163** on cancer cell migration.
- Methodology:
 - Cells are grown to confluence in a multi-well plate.
 - A "wound" is created by scratching the cell monolayer with a sterile pipette tip.
 - The cells are washed to remove debris and then incubated with media containing **SKLB-163** at a non-lethal concentration.
 - Images of the wound are captured at different time points (e.g., 0 and 24 hours).
 - The rate of wound closure is measured to determine the effect on cell migration.

Colony Formation Assay

- Objective: To assess the long-term proliferative potential of cancer cells after treatment with **SKLB-163**.

- Methodology:
 - A known number of cells are seeded in a culture dish and treated with **SKLB-163** for a defined period.
 - The cells are then allowed to grow for an extended period (e.g., 10-14 days) in drug-free medium until visible colonies are formed.
 - Colonies are fixed, stained (e.g., with crystal violet), and counted.
 - The surviving fraction is calculated based on the number of colonies in the treated groups compared to the control group.

Apoptosis Assays (TUNEL Assay)

- Objective: To detect DNA fragmentation associated with apoptosis in cells treated with **SKLB-163**.
- Methodology:
 - Cells are treated with **SKLB-163** and then fixed and permeabilized.
 - The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is performed according to the manufacturer's protocol. This involves the enzymatic incorporation of labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.
 - The labeled cells are then analyzed by fluorescence microscopy or flow cytometry to quantify the apoptotic cell population.

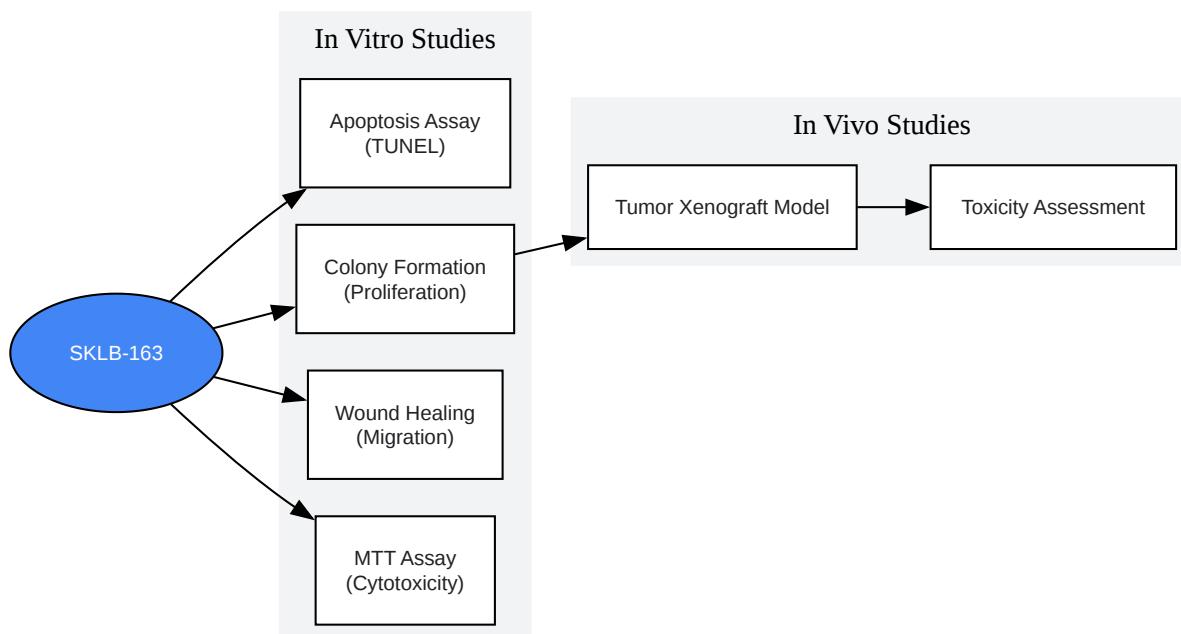
In Vivo Tumor Xenograft Model

- Objective: To evaluate the anti-tumor efficacy of **SKLB-163** in a living organism.
- Methodology:
 - Human cancer cells are subcutaneously injected into immunodeficient mice (e.g., nude mice).

- Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
- SKLB-163** is administered to the treatment group (e.g., orally), while the control group receives a vehicle.
- Tumor volume and body weight are measured regularly throughout the study.
- At the end of the experiment, tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry (e.g., for proliferation markers like PCNA).

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating a novel anti-cancer compound like **SKLB-163**.



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Caption: General experimental workflow for **SKLB-163** evaluation.

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References

- 1. CAS#:1396811-06-5 | N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate | Chemsoc [chemsoc.com]
- To cite this document: BenchChem. [SKLB-163 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b610867#sklb-163-cas-number-and-molecular-weight>]

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